molecular formula C6H11NO2 B6264432 2-amino-4-methylpent-4-enoic acid CAS No. 28024-78-4

2-amino-4-methylpent-4-enoic acid

Cat. No.: B6264432
CAS No.: 28024-78-4
M. Wt: 129.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-methylpent-4-enoic acid is an organic compound with the molecular formula C6H11NO2. It is a derivative of amino acids and features both an amino group and a carboxylic acid group. This compound is used in various fields, including organic synthesis and as a pharmaceutical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic method for 2-amino-4-methylpent-4-enoic acid involves the reduction of methylvinylglycine . This process typically requires careful control of reaction conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis techniques. These methods may include the use of specific catalysts and reagents to optimize yield and purity. The compound is usually stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-methylpent-4-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated analogs .

Scientific Research Applications

2-amino-4-methylpent-4-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the carboxylic acid group can participate in various biochemical reactions, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

28024-78-4

Molecular Formula

C6H11NO2

Molecular Weight

129.2

Purity

0

Origin of Product

United States

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